molecular formula C14H22N4O4 B7799866 N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Cat. No.: B7799866
M. Wt: 310.35 g/mol
InChI Key: QFNFDHNZVTWZED-UHFFFAOYSA-N
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Description

Contextualization of Guanidine (B92328) Moieties in Organic Synthesis

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural motif of significant interest in organic and medicinal chemistry. nih.govresearchgate.net Classified as organosuperbases, guanidines are highly basic and exist in a protonated, positively charged state under physiological pH conditions. mdpi.comchemicalbook.com This ability to accept a proton facilitates stable hydrogen bonding and electrostatic interactions with various biological targets like carbonates, phosphates, and peptides. chemicalbook.comnih.gov

Consequently, the guanidinium (B1211019) group is a key pharmacophore found in a wide array of biologically active natural products and synthetic pharmaceuticals. mdpi.comgoogle.com These compounds exhibit a broad spectrum of therapeutic applications, including antimicrobial, antifungal, antiviral, and antihypertensive activities. nih.govmdpi.comgoogle.com Notable examples include the antibiotic streptomycin (B1217042) and the antiviral agent Zanamivir. mdpi.comscholaris.ca The synthesis of molecules containing this moiety often relies on processes known as guanidinylation reactions, which are powerful tools for the strategic introduction of the guanidine group. researchgate.netmdpi.com The development of effective and mild guanidinylating reagents is therefore crucial for advancing drug discovery and the synthesis of complex, biologically relevant molecules. acs.orggoogle.com

Historical Development of Pyrazole-1-carboxamidine Reagents

The journey to modern guanidinylating agents began with relatively simple, yet often problematic, reagents. Early methods for synthesizing guanidines involved the reaction of amines with compounds like cyanamide (B42294), S-alkylisothioureas, or aminoiminomethanesulfonic acid. acs.org5z.com However, these approaches frequently suffered from significant drawbacks, including the need for harsh reaction conditions, the use of toxic reagents such as mercury salts, low yields, and the formation of undesirable byproducts. researchgate.netacs.org5z.comorganic-chemistry.org

The quest for more efficient and milder alternatives led to the development of reagents based on the pyrazole (B372694) scaffold. Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, was first named by Ludwig Knorr in 1883. wikipedia.orgglobalresearchonline.net A major advancement in guanidinylation chemistry came with the introduction of 1H-pyrazole-1-carboxamidine hydrochloride. acs.org This compound proved to be an attractive reagent for the guanylation of amines, offering a more reliable and cleaner reaction profile. acs.orggoogle.com Further refinements focused on installing protecting groups onto the carboxamidine functionality to modulate its reactivity and improve its utility in complex syntheses, particularly in peptide chemistry. 5z.comnih.gov This evolution paved the way for highly efficient, protected pyrazole-based reagents that react under mild conditions, a critical need for modern organic synthesis. 5z.com

Significance of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in Modern Chemical Methodologies

Among the modern guanidinylating agents, this compound stands out as a particularly effective and versatile reagent. chemicalbook.com It is a stable, crystalline solid that facilitates the efficient guanidinylation of primary and secondary amines under remarkably mild conditions, typically at room temperature. scholaris.ca5z.com The "Boc" (tert-butoxycarbonyl) groups are acid-labile protecting groups that deactivate the guanidine moiety, preventing unwanted side reactions and allowing for precise chemical transformations. nih.govacs.org

The reaction proceeds with high yields and offers a broad substrate scope, making it a preferred choice in many synthetic applications. 5z.comtcichemicals.com A key advantage is its utility in the synthesis of complex molecules and in solid-phase peptide synthesis (SPPS), where mild conditions and high efficiency are paramount. nih.govresearchgate.net The reagent allows for the direct and efficient conversion of amino groups into protected guanidines, which can be crucial for creating arginine analogues within peptide chains. google.comnih.gov Its effectiveness has been demonstrated in the total synthesis of natural products, such as the bicyclic guanidine alkaloid (+)-monanchorin. chemicalbook.comscbt.comthermofisher.com The combination of stability, high reactivity under mild conditions, and the easy removal of the Boc protecting groups solidifies the importance of this compound in contemporary chemical synthesis. nih.gov

Research Findings and Data

This compound is a white to cream-colored crystalline solid. chemicalbook.com Its physical and chemical properties are well-documented.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 152120-54-2 scbt.comsigmaaldrich.com
Molecular Formula C₁₄H₂₂N₄O₄ scbt.comsigmaaldrich.com
Molar Mass 310.35 g/mol scbt.comsigmaaldrich.comnih.gov
Melting Point 86-90 °C sigmaaldrich.com

| Appearance | Cream-to-white crystalline solid | chemicalbook.com |

The primary utility of this compound is its function as a guanidinylating agent. It reacts readily with a variety of amines to form the corresponding N,N'-di-Boc-protected guanidines. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at room temperature. tcichemicals.comtcichemicals.com

Table 2: Guanidinylation of Various Amines using this compound

Amine Substrate Reaction Time (h) Product Yield (%) Source
Benzylamine 5 96 5z.com
4-Bromophenethylamine 24 72 tcichemicals.com
Cyclohexylamine 5 98 5z.com
L-Phenylalanine methyl ester 22 80 5z.com

The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, with the pyrazole ring acting as a good leaving group. This process provides a straightforward and efficient route to protected guanidines, avoiding the harsh conditions and toxic byproducts associated with older methods. 5z.comorganic-chemistry.org

Table 3: List of Chemical Compounds Mentioned

Compound Name Other Names/Abbreviations
This compound Bis-Boc-pyrazolocarboxamidine, Pyrazol(BOC)2
Guanidine
Streptomycin
Zanamivir GG167
Cyanamide
S-Alkylisothiourea
Aminoiminomethanesulfonic acid
Pyrazole 1,2-Diazole
1H-Pyrazole-1-carboxamidine hydrochloride
(+)-Monanchorin
tert-Butoxycarbonyl Boc
Tetrahydrofuran THF
Benzylamine
4-Bromophenethylamine
Cyclohexylamine
L-Phenylalanine methyl ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNFDHNZVTWZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152120-54-2
Record name N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine
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Synthetic Methodologies for N,n Di Boc 1h Pyrazole 1 Carboxamidine

Historical and Current Synthesis Routes

The synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is primarily achieved through the protection of 1H-pyrazole-1-carboxamidine, a process that has been refined to improve yield and purity.

Stepwise Di-Boc Protection of 1H-Pyrazole-1-carboxamidine Hydrochloride

The principal and most widely documented method for preparing this compound involves a two-step protection of its hydrochloride salt. chemicalbook.com5z.com The process begins with the selective mono-protection of 1H-pyrazole-1-carboxamidine hydrochloride to form the N-tert-butoxycarbonyl-1H-pyrazole-1-formamidine (mono-Boc) intermediate. chemicalbook.com This initial step is crucial and sets the stage for the introduction of the second protecting group.

Following the formation of the mono-Boc derivative, a second acylation reaction is performed to introduce the second tert-butoxycarbonyl (Boc) group, yielding the final this compound product. chemicalbook.com This stepwise approach allows for controlled synthesis, although it necessitates careful management of reaction conditions to ensure complete conversion and minimize side products. 5z.com The reaction progress is often monitored by techniques like thin-layer chromatography (TLC) to ensure the full conversion from the starting material to the mono-protected and finally to the di-protected product. 5z.com

Role of Di-tert-butyl Dicarbonate (B1257347) and Base Systems in Acylation

Di-tert-butyl dicarbonate, commonly known as (Boc)₂O, is the standard reagent for introducing the Boc protecting groups in this synthesis. chemicalbook.comjapsonline.com The effectiveness of the acylation is highly dependent on the choice of base, which differs between the two protection steps.

For the initial mono-protection step, a milder organic base such as diisopropylethylamine (DIPEA) is typically used in conjunction with one equivalent of (Boc)₂O and 1H-pyrazole-1-carboxamidine hydrochloride. chemicalbook.com The role of DIPEA is to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the carboxamidine nitrogen onto the carbonyl carbon of the di-tert-butyl dicarbonate.

The introduction of the second Boc group requires a stronger base to deprotonate the less reactive mono-Boc intermediate. chemicalbook.com Strong inorganic bases like sodium hydride (NaH) or lithium hydride (LiH) are employed for this second stage. chemicalbook.com The hydride base abstracts a proton from the remaining N-H bond of the mono-Boc derivative, creating a more potent nucleophile that then reacts with another equivalent of (Boc)₂O. chemicalbook.com

Protection StepAcylating AgentBaseFunction of Base
First Boc Group Di-tert-butyl dicarbonateDiisopropylethylamine (DIPEA)Neutralizes HCl salt, facilitates first acylation
Second Boc Group Di-tert-butyl dicarbonateSodium Hydride (NaH) or Lithium Hydride (LiH)Deprotonates mono-Boc intermediate for second acylation

Optimization of Synthetic Conditions

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound, making it suitable for applications like peptide synthesis where high purity is paramount.

Influence of Reaction Solvents and Temperature

The choice of solvent and reaction temperature significantly impacts the synthesis. For the initial Boc protection, solvents like dichloromethane (B109758) are effective at low temperatures (0°C) to room temperature. japsonline.com In some procedures, the reaction mixture is refluxed, indicating that higher temperatures are necessary to drive the reaction to completion, especially when forming the di-substituted product. 5z.com One specific method involves adding 1H-pyrazole-1-carboxamidine HCl portionwise to a refluxing mixture of di-tert-butyl dicarbonate and base over several hours. 5z.com The formation of a suspension during the reaction indicates changes in the solubility of the intermediates and products, which can affect stirring and reaction kinetics. 5z.com After the reaction is complete, the mixture is typically cooled before being quenched. 5z.com The final crude product can often be purified by crystallization from a solvent system like methanol (B129727)/water. chemicalbook.com

Catalytic Approaches in N-Boc Protection

To improve reaction efficiency and align with green chemistry principles, catalytic approaches for N-Boc protection have been explored. Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are used in conjunction with a base like DIPEA to accelerate the acylation process, particularly for the protection of pyrazole (B372694) rings. japsonline.com This catalytic system allows the reaction to proceed efficiently at room temperature. japsonline.com

More environmentally friendly methods have also been developed, utilizing polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst and reaction medium. japsonline.com This approach can lead to high yields (95%) and avoids the use of conventional volatile organic solvents. japsonline.com The use of PEG-400 also simplifies product work-up, as the catalyst can be recovered from the aqueous layer and reused. japsonline.com

Catalyst SystemSolventTemperatureReported YieldKey Advantage
DMAP / DIPEA Dichloromethane0°C to Room Temp.85%Fast reaction time
PEG-400 PEG-400Not specified95%Eco-friendly, recyclable catalyst
Iodine (catalytic) Solvent-freeRoom Temp.20%Mild, solventless conditions

Industrial Production Considerations and Scalability

Scaling the synthesis of this compound for industrial production presents several challenges. The use of strong and potentially hazardous bases like sodium hydride requires specialized equipment and handling procedures to ensure safety on a large scale. chemicalbook.com The formation of a thick suspension during the reaction can also pose problems for large reactors, requiring robust stirring mechanisms to maintain mixture homogeneity and efficient heat transfer. 5z.com

Purification Techniques for the Compound

The purification of this compound is a critical step in its synthesis to ensure the removal of unreacted starting materials, by-products, and other impurities. The crude product is typically purified to achieve a high degree of purity, often yielding a cream-to-white crystalline solid. chemicalbook.com The selection of the appropriate purification method is essential for obtaining the compound in a form suitable for its intended applications, such as in the synthesis of complex molecules. chemicalbook.comscbt.comfishersci.be The two primary techniques employed for the purification of this compound are column chromatography and crystallization. chemicalbook.com

Column Chromatography

Silica (B1680970) gel column chromatography is a widely utilized method for the purification of this compound. chemicalbook.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

In a typical procedure, the crude reaction mixture is concentrated under reduced pressure. The resulting residue is then loaded onto a silica gel column. The separation of the desired product from impurities is achieved by using a gradient elution system. tcichemicals.com A common solvent system employed is a mixture of ethyl acetate (B1210297) and hexane (B92381), with the proportion of ethyl acetate gradually increasing from 0% to 30%. tcichemicals.com This stepwise gradient allows for the effective separation of the target compound from unreacted starting materials. In one documented procedure, this method yielded the guanidinylated product as a pale yellow solid with a 72% yield.

Various research findings have demonstrated the utility of silica gel chromatography with different eluent systems. For instance, in the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, related compounds were purified using acetone/n-hexane solvent systems with varying ratios, such as 1:9, 1:8, 1:7, and 1:5 (v/v), to yield crystalline products. nih.govktu.edu

Crystallization

Crystallization is another effective method for the purification of this compound, particularly for obtaining a product with high crystalline purity. chemicalbook.com This technique relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered, leading to the formation of crystals.

A common solvent mixture for the crystallization of this compound is methanol and water (MeOH/H2O). chemicalbook.com The crude product is dissolved in a minimal amount of hot methanol, and water is then added until the solution becomes turbid. Upon cooling, the purified this compound crystallizes out of the solution, leaving impurities behind in the solvent. This process typically yields a cream-to-white crystalline solid. chemicalbook.com In some procedures, crystallization is used as a final purification step after initial purification by column chromatography. 5z.com

The choice between column chromatography and crystallization, or a combination of both, depends on the nature and quantity of the impurities present in the crude product.

Data Tables

Table 1: Column Chromatography Parameters for Purification

Stationary PhaseEluent System (v/v)Product FormYieldReference
Silica GelEthyl acetate/Hexane (0:100 to 10:90)Pale yellow solid72%
Silica GelEthyl acetate/Hexane (stepwise gradient 0 to 30%)-- tcichemicals.com
Silica GelAcetone/n-hexane (1:9)White crystals53% nih.govktu.edu
Silica GelAcetone/n-hexane (1:8)Yellowish crystals73% nih.gov
Silica GelAcetone/n-hexane (1:7)Yellowish crystals70% nih.govktu.edu
Silica GelAcetone/n-hexane (1:5)Yellowish crystals76% ktu.edu

Table 2: Crystallization Parameters for Purification

Solvent SystemResulting Product FormReference
Methanol/Water (MeOH/H2O)Cream-to-white crystalline solid chemicalbook.com

Reaction Mechanisms and Reactivity Profile of N,n Di Boc 1h Pyrazole 1 Carboxamidine

Mechanism of Guanidinylation Reactions Initiated by N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

The guanidinylation of amines using this compound is a robust and efficient process that proceeds under mild conditions. fishersci.fi The reaction involves the transfer of the di-Boc-protected amidine group from the pyrazole (B372694) moiety to a nucleophilic amine.

The core of the guanidinylation reaction is the nucleophilic attack of an amine on the electrophilic carbon of the carboxamidine group of this compound. The pyrazole ring acts as a good leaving group, facilitating the transfer of the amidine functionality. The reaction between 1H-pyrazole-1-carboxamidine hydrochloride and a primary aliphatic amine results in the formation of the guanidinylated product and 1H-pyrazole as a byproduct. nih.gov This general mechanism is applicable to its di-Boc derivative.

The proposed mechanism involves the following steps:

The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the central carbon atom of the di-Boc-carboxamidine moiety.

This attack leads to the formation of a tetrahedral intermediate.

The intermediate then collapses, with the pyrazole ring being expelled as the leaving group. The stability of the resulting pyrazole anion contributes to the driving force of the reaction.

The final product is the N,N'-di-Boc-protected guanidine (B92328) derivative of the starting amine.

This process is generally high-yielding and can be carried out under relatively mild conditions, often at room temperature. organic-chemistry.org

The tert-butoxycarbonyl (Boc) protecting groups play a crucial role in the reactivity and selectivity of this compound. These bulky groups serve several key functions:

Modulation of Basicity: The electron-withdrawing nature of the Boc groups significantly decreases the basicity of the guanidine nitrogen atoms. This prevents undesired side reactions where the guanidine product itself could act as a base or nucleophile.

Facilitation of Purification: The presence of the Boc groups renders the resulting protected guanidines less polar and more soluble in organic solvents, which simplifies their purification by standard chromatographic techniques.

Controlled Deprotection: The Boc groups can be readily removed under acidic conditions to yield the free guanidine, providing a controlled and straightforward deprotection step.

The presence of two Boc groups ensures that the resulting guanidine is fully protected and less prone to side reactions, which is particularly important in multi-step syntheses.

Comparative Reactivity Studies with Alternative Guanidinylating Reagents

The efficacy of this compound as a guanidinylating agent is best understood through comparison with other commonly used reagents.

While direct comparative studies between this compound and S-methylisothiourea derivatives are not extensively detailed in the reviewed literature, the general characteristics of each reagent class allow for an indirect comparison. S-methylisothiourea derivatives, such as N,N'-bis(Boc)-S-methylisothiourea, are also effective for guanidinylation. However, these reactions often require the use of a promoter, such as a mercury(II) salt, to activate the thiourea (B124793) and facilitate the departure of the methylthiol leaving group. The development of new S-methylisothiourea reagents with electron-withdrawing groups on the protecting carbamates, such as N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea, has been shown to enhance reactivity. In contrast, this compound typically reacts directly with amines without the need for heavy metal promoters, offering a potentially milder and more environmentally benign approach.

N,N'-di-Boc-N"-triflylguanidine is another powerful guanidinylating agent. Experimental results have demonstrated its superiority in certain solid-phase guanidinylation reactions, resulting in a sole guanidinylated product regardless of the resin used. scbt.com In contrast, the use of pyrazole-based reagents in the same study yielded less satisfactory results, with reaction efficiency and product distribution being dependent on the guanidinylation mechanism and the type of resin. scbt.com This suggests that for particularly challenging solid-phase syntheses, diprotected triflylguanidines may offer higher efficiency and cleaner product formation.

ReagentConditionsOutcomeReference
N,N'-di-Boc-N"-triflylguanidine Solid-phase synthesisSole guanidinylated product scbt.com
1H-pyrazole-1-carboxamidine hydrochloride Solid-phase synthesisUnsatisfactory results, dependent on resin scbt.com

A direct comparison has been made between the efficiency of DMNPC and this compound. DMNPC has been highlighted as a superior reagent for guanidinylation in some contexts, offering high yields and practical synthetic routes without the need for an inert atmosphere. The reaction with DMNPC yields a nitroguanidine (B56551) derivative, which can then be deprotected via catalytic transfer hydrogenation. This two-step process to the free guanidine is presented as a highly efficient methodology.

FeatureThis compound3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)Reference
Product Di-Boc-protected guanidineNitroguanidine
Deprotection Acidic conditionsCatalytic transfer hydrogenation
Reported Efficiency EffectiveReported as superior in some studies, high yields

Influence of Substrate Structure on Guanidinylation Efficiency (e.g., Sterically Hindered Amines)

The structural and electronic properties of the amine substrate play a crucial role in the outcome of the guanidinylation reaction with this compound. The reaction generally proceeds under mild conditions, but yields can vary widely, indicating a strong dependence on the amine's steric and electronic environment. organic-chemistry.org

Primary aliphatic amines and amino acid derivatives typically react readily with this compound to provide the corresponding di-Boc-protected guanidines in moderate to high yields. However, the efficiency of the reaction can be diminished by steric hindrance around the amino group. For instance, in a study involving a range of amines, the yields of the resulting guanidines after deprotection varied from as low as 14% to as high as 92%, highlighting the significant impact of the substrate's structure. organic-chemistry.org

Aromatic amines, being less nucleophilic than their aliphatic counterparts, generally exhibit lower reactivity. For example, the guanidinylation of aniline (B41778) with this compound has been reported with varying yields depending on the reaction conditions, from 11% in DMF at room temperature to 71% in refluxing acetonitrile (B52724). In some cases, certain anilines may fail to react altogether. researchgate.net

The challenges posed by sterically hindered and electron-deficient amines have led to the development of alternative approaches, such as the use of more reactive guanidinylating agents like N-Boc-N'-TFA-pyrazole-1-carboxamidine, which has been shown to be effective for these difficult substrates. sigmaaldrich.com Another strategy to overcome low reactivity, particularly with aromatic amines, is the use of mechanochemical methods like ball milling, which has been demonstrated to significantly improve yields and shorten reaction times. mdpi.com For instance, the guanidinylation of the sterically demanding pyrene-1-amine, which proceeds with low conversion under standard conditions, can achieve yields of up to 95% using ball milling. mdpi.com

The following table provides a summary of the yields obtained from the guanidinylation of various amines with this compound, illustrating the influence of the substrate structure on the reaction efficiency.

Table 1: Guanidinylation Yields of Various Amines with this compound

Amine SubstrateReaction ConditionsYield of Protected GuanidineReference
Glycine methyl esterMeCN, r.t., 5h91% researchgate.net
L-Phenylalanine methyl esterMeCN, r.t., 15h88% researchgate.net
BenzylamineMeCN, r.t., 12h95% researchgate.net
AnilineMeCN, reflux, 4h71% mdpi.com
AnilineDCM, TEA, 20°C, 2h17% mdpi.com
AnilineDMF, r.t., 20h11% mdpi.com
Pyrene-1-amineBall milling, 4h86% mdpi.com
AzabenzonorbornadieneCHCl₃, r.t., 7 days62% mdpi.com

Impact of Activating Agents and Promoters on Reaction Rates (e.g., Heavy Metal Salts, Coupling Agents)

To enhance the rate and efficiency of guanidinylation, especially for less reactive amines, various activating agents and promoters can be employed. While this compound is a highly effective reagent on its own for many substrates, its reactivity can be further modulated through the use of these additives.

Heavy metal salts, particularly mercury(II) chloride (HgCl₂), have been traditionally used to activate thiourea-based guanidinylating agents, which are structurally related to pyrazole-carboxamidines. The principle of using a Lewis acid to enhance the electrophilicity of the guanidinylating agent is also applicable in certain contexts with pyrazole-based reagents, especially when dealing with sterically or electronically deactivated amino compounds. For instance, the use of HgCl₂ as a promoter has been reported for the guanidinylation of amines with the analogous N,N'-diBoc-S-methylisothiourea, leading to high yields of the protected guanidine. nih.gov

In an effort to move away from toxic heavy metals, alternative activating agents have been explored. Coupling agents commonly used in peptide synthesis have also been found to promote guanidinylation. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the reaction with sterically hindered amines. Other promoters, such as Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) and N-iodosuccinimide (NIS), have proven effective in activating di-Boc-protected thioureas, a reaction manifold similar to that of pyrazole-carboxamidines. researchgate.net More recently, cyanuric chloride (TCT) has emerged as a cost-effective and less toxic alternative to heavy metal salts for the activation of di-Boc-thiourea, providing high yields of the desired guanidines. organic-chemistry.orgresearchgate.net

The following table summarizes various activating agents that have been used in guanidinylation reactions with di-Boc-protected reagents, which are relevant to understanding the potential for rate enhancement with this compound.

Table 2: Activating Agents for Guanidinylation with Di-Boc-Protected Reagents

Activating Agent/PromoterGuanidinylating ReagentSubstrate TypeReported YieldReference
Mercury(II) chloride (HgCl₂)N,N'-diBoc-S-methylisothioureaAromatic amine86% nih.gov
Cyanuric chloride (TCT)N,N'-di-Boc-thioureaVarious aminesup to 95% organic-chemistry.org
Mukaiyama's reagentN,N'-di-Boc-thioureaResin-bound amines- researchgate.net
N-Iodosuccinimide (NIS)N,N'-di-Boc-thioureaResin-bound amines- researchgate.net
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)This compoundSterically hindered amines-

Applications of N,n Di Boc 1h Pyrazole 1 Carboxamidine in Advanced Organic Synthesis

Introduction of Guanidine (B92328) Moieties into Target Molecules

The primary application of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is as a powerful guanidinylating agent. chemicalbook.com It reacts cleanly and efficiently with primary amines to furnish N,N'-di-Boc-protected guanidines. 5z.com This transformation is advantageous because the resulting protected guanidine is stable to a variety of reaction conditions, allowing for further chemical modifications on the molecule. The protecting Boc (tert-butoxycarbonyl) groups can be readily removed under acidic conditions to reveal the free guanidine. nsf.govnih.gov

The reaction proceeds under mild conditions, typically by stirring the amine with the reagent in a suitable solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) at room temperature. 5z.comtcichemicals.com The pyrazole (B372694) leaving group is easily removed during workup. This method's reliability has made it a preferred choice over other guanidinylating agents that may require harsher conditions or involve toxic byproducts. 5z.com

5z.com
Amine SubstrateReaction ConditionsIsolated Yield (%)
BenzylamineMeCN, r.t., 4h92
4-MethoxybenzylamineMeCN, r.t., 4h95
H-Phe-OMe·HClMeCN, Et3N, r.t., 15h94
H-Gly-OBzl·TosOHMeCN, Et3N, r.t., 15h96

Synthesis of Complex Natural Products and Their Analogues

The reagent's utility is highlighted in the total synthesis of intricate natural products where the guanidine group is a key structural feature.

(+)-Monanchorin is a bicyclic guanidine alkaloid isolated from the marine sponge Monanchora ungiculata. nih.gov Its unique structure, featuring a bicyclic aminal core, has made it an attractive target for total synthesis. rsc.orgrsc.org Several synthetic routes toward (+)-Monanchorin and its enantiomer have been developed, with a crucial step being the installation of the guanidine functionality. nsf.govnih.gov

In various synthetic approaches, this compound is employed to introduce the protected guanidine moiety onto an amine precursor. chemicalbook.comscbt.comthermofisher.comfishersci.fi For instance, in a synthesis starting from (R)-glycidol, an intermediate amino alcohol is reacted with the guanidinylating reagent. rsc.org The final, pivotal step of the synthesis involves a one-pot reaction where the Boc protecting groups are cleaved with trifluoroacetic acid (TFA), which also facilitates the deprotection of other functionalities and triggers a spontaneous cyclization to form the final bicyclic structure of (+)-Monanchorin. nih.govrsc.org

PrecursorReagentProductSignificance
Amino alcohol intermediateThis compoundDi-Boc-protected guanidino alcoholEfficient installation of the masked guanidine group required for the final cyclization. nih.govrsc.org
Di-Boc-protected guanidino alcoholTrifluoroacetic Acid (TFA)(+)-MonanchorinOne-pot deprotection and spontaneous cascade cyclization to form the complex bicyclic aminal core. nih.govrsc.org

Application in Peptide and Peptidomimetic Chemistry

The guanidinium (B1211019) side chain of arginine is crucial for the biological activity of many peptides. This compound provides a powerful method for incorporating this functionality into peptides and designing novel peptidomimetics. nih.govacs.org

The C-X-C chemokine receptor 4 (CXCR4) is a G-protein coupled receptor that has emerged as a significant target in cancer therapy. researchgate.netmdpi.com Cyclic peptides are a major class of antagonists developed to target CXCR4, and their binding affinity often relies on a positively charged guanidinium group that mimics the side chain of arginine. tum.de

This compound is used to synthesize building blocks for these therapeutic peptides. For example, in the creation of CXCR4-targeted agents, a linker molecule such as 4-aminobenzylamine (B48907) can be guanidinylated with the reagent in high yield. ub.edu This resulting di-Boc-protected building block can then be conjugated to a cyclic peptide scaffold, providing the necessary functionality for potent receptor binding. tum.deub.edu

Arginine mimetics are non-proteinogenic amino acids designed to replicate the key interactions of the natural arginine side chain. acs.org The synthesis of these mimetics is readily achieved using this compound. The reagent allows for the efficient guanidinylation of the side-chain amine of various amino acid precursors, such as ornithine, under conditions compatible with standard peptide synthesis. nih.gov This approach enables the creation of peptides with modified properties, such as enhanced stability or altered conformation, while preserving the critical guanidinium functionality essential for biological recognition. nih.gov

The mild conditions and high efficiency of this compound make it suitable for the synthesis of a broad range of guanidine-containing peptides and complex macrocycles. 5z.com Its utility extends to both solution-phase and solid-phase peptide synthesis (SPPS), where it can be used to guanidinylate resin-bound amines to incorporate arginine analogues site-specifically. nih.gov

Furthermore, the reagent has been successfully applied to the late-stage functionalization of complex heterocyclic scaffolds. For instance, it has been used to convert an amine on an azabenzonorbornadiene framework into the corresponding di-Boc-guanidine derivative, demonstrating its compatibility with sterically hindered and electronically diverse substrates. mdpi.com This versatility makes it a key tool for generating libraries of complex guanidine-containing compounds for drug discovery and chemical biology. nih.gov

Derivatization of Aminobenzylguanidinium Derivatives

The conversion of amines into guanidines is a fundamental transformation in medicinal chemistry, and this compound is an effective reagent for this purpose. In one example, 4-aminobenzylamine was successfully guanidinylated using this reagent to produce N,N'-DiBoc-p-aminobenzylguanidine (N,N'-DiBoc-PABG) in a high yield of 96%. ub.edu This transformation is a critical step in the synthesis of more complex structures, such as thiolated-PABG derivatives, where the newly introduced guanidinium group can be further functionalized. ub.edu The reaction showcases the reagent's ability to selectively react with an aliphatic amine in the presence of an aromatic amine.

Synthesis of Diverse Heterocyclic Compounds

The versatility of this compound extends to the synthesis of various heterocyclic structures, which are prevalent in pharmaceuticals and natural products.

Isoindole Derivatives for Diels-Alder Reactions

A significant application of the reagent is in the synthesis of N,N′-Di-Boc-2H-isoindole-2-carboxamidine, the first example of an isoindole featuring a guanidine functionality. mdpi.comresearchgate.netnih.gov This novel isoindole derivative is synthesized through the reaction of a suitable precursor, such as 7-azabenzonorbornadiene, with this compound. mdpi.com The resulting di-Boc-protected isoindole carboxamidine serves as a highly reactive heterodiene in Diels-Alder cycloaddition reactions. mdpi.comresearchgate.netnih.gov This methodology provides a strategic route to construct complex polycyclic molecules by using the isoindole as a delivery vehicle for the guanidine group. mdpi.comresearchgate.netnih.gov

Research has demonstrated that this isoindole derivative exhibits greater reactivity in cycloadditions compared to its corresponding pyrrole (B145914) analogue. mdpi.comresearchgate.net For instance, the synthesis of the isoindole precursor (designated as compound 20 in the study) was achieved in 62% yield by reacting benzonorbornadiene with this compound in chloroform (B151607) at room temperature. mdpi.com

ReactantReagentProductYieldReference
BenzonorbornadieneThis compoundN,N′-Di-Boc-2H-isoindole-2-carboxamidine precursor (Compound 20)62% mdpi.com
TetrafluoroazabenzonorbornadieneThis compoundCycloadduct 3735% mdpi.com

Pyrazole-Based Compound Synthesis

This compound is itself a pyrazole-based compound, and its synthesis is a well-established procedure. chemicalbook.com It is prepared from 1H-pyrazole-1-carboxamidine hydrochloride through a two-step process involving the introduction of the two Boc protecting groups using di-tert-butyl dicarbonate (B1257347). chemicalbook.com5z.com

Beyond its own synthesis, the reagent is instrumental in creating other complex pyrazole-containing structures. For instance, comparisons have been made between its efficiency as a guanidinylating reagent and other pyrazole-based reagents like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). thieme-connect.com Furthermore, polymer-bound versions of pyrazole-carboxamidine have been developed for use in microwave-assisted amidination of amines, offering a recyclable and efficient method for producing guanidines. organic-chemistry.org

Preparation of Double-Protected Guanidyl Compounds

A primary and highly effective application of this compound is the synthesis of monosubstituted N,N'-di-Boc-protected guanidines. 5z.com This reagent reacts smoothly under mild conditions with a variety of primary and secondary amines, including amino acid derivatives, to yield the corresponding di-Boc-protected guanidines in moderate to high yields. chemicalbook.com5z.com

The reaction is advantageous because it avoids the harsh conditions, toxic reagents, and difficult purifications associated with older guanidinylation methods. 5z.com The Boc groups effectively protect the highly basic guanidine functionality, rendering the product soluble in common organic solvents and amenable to standard purification techniques like column chromatography. 5z.com The protecting groups can then be removed under acidic conditions when the free guanidine is required. chemicalbook.com

Amine SubstrateReaction ConditionsProduct TypeKey AdvantageReference
Primary and secondary amines, amino acidsMild, room temperature in solvents like acetonitrileMonosubstituted N,N'-di(Boc)-protected guanidineHigh yields, simple purification, avoids harsh reagents 5z.com
4-aminobenzylamineNot specifiedN,N'-DiBoc-p-aminobenzylguanidineHigh yield (96%) ub.edu

Utilization in Biochemical Research for Guanidine Group Introduction

The guanidinium group is a critical functional group in many biologically active molecules and peptides, largely due to its strong basicity and ability to form multiple hydrogen bonds. chemicalbook.com5z.com this compound is widely used as a biochemical reagent to introduce this functionality into molecules for life science research. 5z.com

Its application is particularly notable in peptide synthesis, where it is used to convert lysine (B10760008) side chains into arginine analogues or to create unnatural guanidino amino acids. 5z.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com The protected nature of the reagent allows for its seamless integration into solid-phase peptide synthesis (SPPS) protocols. This method is crucial for creating probes to study biochemical processes and for developing new pharmaceuticals. 5z.com For example, it has been used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin. chemicalbook.comthermofisher.comscbt.com

Role of Boc Protecting Groups in Pyrazole and Guanidine Chemistry

Strategic Application of Di-tert-butoxycarbonyl Protection in Synthesis

The use of two Boc groups in N,N'-Di-Boc-1H-pyrazole-1-carboxamidine serves a strategic purpose. This di-protection renders the guanidine (B92328) moiety sufficiently electrophilic to react with amines, while also ensuring the reagent's stability for storage and handling. researchgate.netrsc.org The protected guanidines formed using this reagent are often soluble in organic solvents, which simplifies purification and subsequent reactions, a significant advantage over the often insoluble unprotected guanidinium (B1211019) salts. 5z.com

Regioselective Protection Strategies for Pyrazole (B372694) Nitrogen

In pyrazole chemistry, selective protection of one of the two endocyclic nitrogen atoms is often necessary to direct further functionalization. While this article focuses on an exocyclic amine protection, the principles of regioselectivity are paramount in pyrazole synthesis. The choice of protecting group and reaction conditions can determine which nitrogen atom is modified. The Boc group can be used for the protection of pyrazole nitrogen, typically using di-tert-butyl dicarbonate (B1257347) under basic conditions. rsc.orgmdpi.com

Cleavage Mechanisms of Boc Protecting Groups (e.g., under acidic conditions like trifluoroacetic acid)

A key advantage of the Boc group is its lability under acidic conditions. rsc.orgtotal-synthesis.com The deprotection is commonly achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). researchgate.net The mechanism involves protonation of the carbonyl oxygen, followed by the loss of carbon dioxide and a stable tert-butyl cation, which typically forms isobutene. rsc.org This clean cleavage allows for the unmasking of the guanidine group at a desired stage in a synthetic sequence without affecting other acid-stable parts of the molecule. researchgate.netresearchgate.net

Reactivity and Stability Considerations of N-Boc Protecting Groups

N-Boc groups are generally stable to a wide range of reagents and conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. researchgate.netorganic-chemistry.org This stability makes them orthogonal to many other protecting groups, such as the base-labile Fmoc group, which is crucial in complex syntheses like solid-phase peptide synthesis. total-synthesis.comorganic-chemistry.org However, the carbamate (B1207046) carbon in a Boc group retains some electrophilic character, and the acidic conditions required for its removal can sometimes pose challenges for sensitive substrates. researchgate.nettotal-synthesis.com

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

The proton NMR (¹H NMR) spectrum of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine provides definitive evidence for its structural components. The spectrum is characterized by distinct signals corresponding to the protons of the pyrazole (B372694) ring and the tert-butoxycarbonyl (Boc) protecting groups.

The two tert-butyl groups, containing a total of 18 protons, typically appear as a prominent singlet in the upfield region of the spectrum, around 1.5 ppm. This single peak indicates the chemical equivalence of all 18 protons due to the free rotation around the carbon-carbon single bonds. The protons on the pyrazole ring give rise to three distinct signals in the downfield region. The proton at the C4 position typically appears as a triplet, while the protons at the C3 and C5 positions appear as doublets. The specific chemical shifts can vary slightly depending on the solvent used for analysis.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.4 Doublet 1H Pyrazole C5-H
~7.8 Doublet 1H Pyrazole C3-H
~6.5 Triplet 1H Pyrazole C4-H

Note: Spectral data are representative and can vary based on experimental conditions.

Complementing the proton data, the carbon-13 NMR (¹³C NMR) spectrum reveals the carbon skeleton of the molecule. nih.govspectrabase.com Each unique carbon atom in the structure produces a distinct signal.

Key resonances in the ¹³C NMR spectrum include those for the carbonyl carbons of the Boc groups, which are observed significantly downfield. The quaternary carbons of the tert-butyl groups and the carbons of the pyrazole ring also show characteristic signals. The three methyl carbons of the Boc groups are equivalent and appear as a single sharp peak in the upfield region. The analysis of these chemical shifts confirms the presence of the pyrazole core and the two Boc-protecting groups attached to the amidine nitrogen atoms. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
~163 Amidine C
~150 Carbonyl C=O
~143 Pyrazole C5
~130 Pyrazole C3
~110 Pyrazole C4
~84 Quaternary C of Boc

Note: Spectral data are representative and can vary based on experimental conditions. nih.govspectrabase.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and providing a unique "molecular fingerprint."

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the specific functional groups within the molecule. nih.gov The most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the two Boc groups, typically found in the region of 1700-1750 cm⁻¹. Other significant bands include C-H stretching vibrations from the alkyl and aromatic components, C-N stretching, and C=N stretching of the amidine group. The spectrum serves as a quick and reliable method to confirm the presence of the key structural motifs. thermofisher.comresearchgate.net

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Assignment
~3100-3000 C-H Stretch Pyrazole ring C-H
~2980-2930 C-H Stretch tert-butyl C-H
~1725 C=O Stretch Boc group carbonyl
~1600 C=N Stretch Amidine group
~1370 C-H Bend tert-butyl group

Note: Spectral data are representative and can vary based on experimental conditions. nih.gov

Raman spectroscopy provides complementary information to FTIR. nih.gov While strong absorptions in FTIR are often associated with polar bonds like C=O, Raman spectroscopy is particularly sensitive to vibrations of non-polar or symmetric bonds. For this compound, the Raman spectrum would highlight the symmetric vibrations of the pyrazole ring and the C-C framework of the tert-butyl groups, providing further confirmation of the molecular structure. nih.gov

Mass Spectrometry (MS) Applications in Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can be used to monitor the progress of chemical reactions in real-time.

In the context of reactions involving this compound, which has a molecular weight of 310.35 g/mol , electrospray ionization mass spectrometry (ESI-MS) is often employed. nih.gov This technique is particularly well-suited for analyzing polar, non-volatile compounds. The compound is typically observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 311.

Modern advancements have enabled the coupling of mass spectrometers to flow chemistry systems for on-line reaction monitoring. durham.ac.uk This setup allows chemists to continuously draw a small sample from the reaction stream, ionize it, and analyze the components. By tracking the intensity of the m/z 311 signal corresponding to the starting material and the signals for any intermediates and the final product, reaction conditions can be optimized rapidly. This approach minimizes the time required for analysis and allows for precise control over reaction parameters by providing immediate feedback on how changes in temperature, pressure, or reactant concentration affect the reaction outcome. durham.ac.uk

Chromatography for Product Purification and Purity Assessment

Chromatographic techniques are indispensable in the synthesis and quality control of this compound, ensuring the removal of impurities and the accurate determination of final product purity. Both silica (B1680970) gel chromatography for bulk purification and High-Performance Liquid Chromatography (HPLC) for precise purity analysis are routinely employed.

Silica Gel Chromatography

Silica gel chromatography is the most frequently cited method for the purification of crude this compound following its synthesis. chemicalbook.com This technique separates the target compound from unreacted starting materials, by-products, and other impurities based on differential adsorption to the polar silica gel stationary phase. The crude mixture is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity.

Research and synthetic procedures report the use of various mobile phase systems, typically involving a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297), dichloromethane (B109758), or methanol (B129727). The polarity of the eluent is carefully optimized to ensure effective separation. In many procedures, a gradient elution is used, where the proportion of the polar solvent is gradually increased to first elute non-polar impurities and subsequently the desired product.

Specific examples of elution systems documented for the purification of this compound and related structures include:

A gradient of 0% to 10% ethyl acetate in hexane. tcichemicals.com

A stepwise gradient from 0% to 30% ethyl acetate in hexane.

Radial chromatography, a variant of column chromatography, has been used with mobile phases like dichloromethane (CH2Cl2) or mixtures such as 70:30 dichloromethane/hexane. nih.gov

The selection of the solvent system is critical and depends on the specific impurities present in the crude reaction mixture. After chromatography, the fractions containing the purified product are combined and the solvent is removed under reduced pressure to yield this compound, often as a white to cream-colored solid. chemicalbook.com

Table 1: Reported Silica Gel Chromatography Conditions for Purification

Chromatography Type Stationary Phase Mobile Phase / Eluent System Reference
Column Chromatography Silica Gel 0-10% Ethyl Acetate in Hexane tcichemicals.com
Column Chromatography Silica Gel 0-30% Ethyl Acetate in Hexane (stepwise gradient)
Radial Chromatography Not Specified Dichloromethane nih.gov
Radial Chromatography Not Specified 70:30 Dichloromethane / Hexane nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a primary analytical technique for assessing the final purity of this compound. Due to its high resolution and sensitivity, HPLC can detect and quantify even minor impurities that may not be resolved by silica gel chromatography.

Commercial suppliers of this compound consistently use HPLC to verify the purity of their material. The compound is typically sold with a specified minimum purity level, which is determined by HPLC analysis. thermofisher.comfishersci.co.uk While the exact parameters of the HPLC methods (e.g., specific column, mobile phase composition, flow rate, and detector wavelength) are often proprietary to the manufacturer, the reported purity levels are a key quality metric for the reagent.

Table 2: Typical Purity Specifications Determined by HPLC

Supplier Type Analytical Method Reported Purity Reference
Chemical Supplier HPLC ≥ 98.0% thermofisher.com
Chemical Supplier HPLC ≥ 97.5% fishersci.co.uk

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrazole-based compounds. eurjchem.comresearchgate.net For instance, the electronic properties of new bis-spiropiperidinone/pyrazole (B372694) derivatives have been investigated using the DFT-B3LYP/6-311G(d,p) level of theory. eurjchem.com Such studies analyze the effects of different substituents on the molecular geometry and energetics. eurjchem.com

In the context of reactivity, theoretical calculations help to understand reaction pathways. The reactivity of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine as a diene in Diels-Alder reactions has been modeled using M062X/6-311+G** calculations. mdpi.comresearchgate.net These computational models predict activation-free energies and can locate transition state structures, providing a quantitative measure of reactivity. mdpi.comresearchgate.net For example, the substitution of fluorine or guanidine (B92328) functionality on related isoindole rings was predicted to have only a marginal effect on their reactivity, a finding that aligns with experimental observations. mdpi.com Similarly, DFT methods have been employed to study the formation of carbamic acids from pyrazole and CO2, considering the effects of substituents and solvents. researchgate.net

The Boc (tert-butoxycarbonyl) protecting groups themselves can influence reactivity. researchgate.net While primarily used for amine protection due to their stability, their role in directing reaction pathways is an area of computational interest. researchgate.netmdpi.com

Modeling of Reaction Pathways and Transition States in Guanidinylation

This compound is a widely used reagent for the guanidinylation of amines. chemicalbook.com Computational modeling is crucial for understanding the mechanism of this important transformation. Theoretical studies can map out the energetic profile of the reaction between the guanidinylating agent and an amine, identifying the transition state and any intermediates.

For example, the synthesis of N,N′-Di-Boc-2H-isoindole-2-carboxamidine involves a guanylation step with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. mdpi.comresearchgate.net The modeling of related cycloaddition reactions at the M062X/6-311+G** level of theory, which includes optimizing transition state geometries, demonstrates the capability of these methods to predict reaction feasibility and outcomes. mdpi.comresearchgate.net

Studies on the solid-phase synthesis of peptides have also explored various guanidinylation strategies, comparing reagents like N,N′-di-Boc-N″-triflylguanidine with pyrazole-based reagents. nih.gov Such research highlights that the efficiency of guanidinylation can be dependent on the reagent, solvent, and steric hindrance of the amine. nih.gov While 1H-pyrazole-1-carboxamidine hydrochloride has been reported to sometimes result in incomplete reactions, the di-Boc protected version is designed for smoother, more controlled reactivity. nih.gov The decomposition of certain tautomers of the parent 1H-pyrazole-1-carboxamidine into pyrazole and a carbodiimide (B86325) tautomer of cyanamide (B42294) is a critical aspect of the guanylation reaction that can be explored through computational modeling. researchgate.netd-nb.info

Theoretical Studies on Protonation Routes of Related Pyrazole Carboxamidines

The protonation state of pyrazole carboxamidines is critical to their function and reactivity. Theoretical calculations have been performed on the parent compound, 1H-pyrazole-1-carboxamidine (PyCA), to determine the most likely sites of protonation. researchgate.netd-nb.inforesearchgate.net Studies involving the crystal structures of five different salts of PyCA with inorganic acids showed that the cationic form found in the crystals is the most energetically favored one according to theoretical calculations. researchgate.netd-nb.inforesearchgate.net

The protonation can occur at different nitrogen atoms within the molecule. Computational analysis of the various possible protonated forms reveals their relative stabilities. For PyCA, the calculations indicate a clear energetic preference for one cationic form over others, which corresponds with the form observed experimentally in the solid state. researchgate.netd-nb.info This congruence between theoretical prediction and experimental observation validates the computational model and provides a deeper understanding of the intrinsic properties of the molecule. researchgate.netd-nb.info

Protonated SpeciesRelative Energy (kcal/mol)
Most Stable Cationic Form 0.00
Other Protonated Isomers> 0.00
Note: This table is illustrative, based on findings that theoretical calculations show one cationic form of 1H-pyrazole-1-carboxamidine to be energetically privileged. researchgate.netd-nb.info

Prediction of Tautomeric Forms and Energetic Stability in Pyrazole-1-carboxamidine Systems

Tautomerism is a key feature of pyrazole systems. For the parent 1H-pyrazole-1-carboxamidine, theoretical calculations of tautomeric equilibrium constants have identified two isomers as the most stable neutral forms. researchgate.netd-nb.info Computational attempts to model two other potential tautomers resulted in their decomposition into pyrazole and a carbodiimide form of cyanamide, a process relevant to the mechanism of guanidinylation. researchgate.netd-nb.info

The relative stability of different tautomers can be significantly influenced by substituents and the surrounding environment (solid-state vs. solution). researchgate.net In a study on 1H-pyrazole-3-(N-tert-butyl)-carboxamide, DFT calculations were used alongside NMR spectroscopy to determine that while one tautomer is present in the solid state, an equilibrium of two tautomers exists in solution. researchgate.net Similar studies on pyrazoloporphyrin systems have shown that the two most stable tautomers can differ in energy by less than 0.4 kcal/mol, despite having vastly different aromatic characteristics. mdpi.com Tautomers that interrupt conjugation by forming a methylene (B1212753) bridge are calculated to be significantly less stable. mdpi.com

Tautomer of 1H-pyrazole-1-carboxamidinePredicted Stability
Isomer AMost Stable
Isomer BMost Stable
Isomer CUnstable (Decomposes)
Isomer DUnstable (Decomposes)
Note: This table summarizes the findings from theoretical calculations on the tautomeric forms of the parent 1H-pyrazole-1-carboxamidine. researchgate.netd-nb.info

Analysis of Hydrogen Bonding Networks in Related Crystal Structures

Hydrogen bonding plays a crucial role in the crystal packing and self-assembly of pyrazole derivatives. nih.gov The analysis of crystal structures of related compounds, such as the salts of 1H-pyrazole-1-carboxamidine (PyCA), reveals intricate hydrogen bonding networks. researchgate.netd-nb.info These interactions have been studied using the graph-set approach, which allows for the systematic description and comparison of hydrogen bonding patterns across different crystal structures. researchgate.netd-nb.info

In the salts of PyCA, the strength of the hydrogen bonding network was assessed by analyzing vibrational spectra and supported by theoretical calculations. researchgate.netd-nb.info This led to the establishment of an ascending order of hydrogen bond strength across the different salts: (HPyCA)2(I)I3 < (HPyCA)Br < (HPyCA)Cl < (HPyCA)Cl·H2O < (HPyCA)HSO4. researchgate.netd-nb.info Computational tools like Hirshfeld surface analysis can visually represent intermolecular contacts, identifying the specific atoms involved in hydrogen bonds, such as N–H···O and N–H···S interactions in pyrazole-1-carbothioamide derivatives. mdpi.com

Pyrazoles can form various self-assembling motifs like dimers, trimers, and chains through N-H···N hydrogen bonds. nih.gov Some form particularly short and strong positive-charge-assisted hydrogen bonds. nih.gov The interplay between different hydrogen bond donors (like N-H) and acceptors (like carbonyl oxygen or pyrazole nitrogen) dictates the final supramolecular architecture. mdpi.comnih.gov

Salt of 1H-pyrazole-1-carboxamidineRelative Hydrogen Bond Strength
(HPyCA)2(I)I3Weakest
(HPyCA)Br
(HPyCA)Cl
(HPyCA)Cl·H2O
(HPyCA)HSO4Strongest
This table ranks the hydrogen bond network strength in various salts of 1H-pyrazole-1-carboxamidine as determined by spectroscopic and theoretical analysis. researchgate.netd-nb.info

Prediction and Assignment of Vibrational Spectra through Theoretical Calculations

Theoretical calculations are essential for the accurate assignment of bands in vibrational spectra, such as those from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netresearchgate.netnih.gov For the salts of 1H-pyrazole-1-carboxamidine, band assignments in the vibrational spectra were made based on theoretical calculations for a complex ion, [(HPyCA)2Cl4]2−, and through potential energy distribution (PED) analysis. researchgate.netd-nb.info This approach allows for a detailed correlation between specific vibrational modes and observed spectral peaks. researchgate.netd-nb.info

This method has been applied to various pyrazole derivatives. For example, in a series of pyrazole-carboxamide derivatives bearing a sulfonamide moiety, FT-IR spectra showed N-H stretching vibrations between 3427–3224 cm−1 and SO2 stretching vibrations at 1397–1320 cm−1 and 1167–1144 cm−1, with the assignments supported by the expected molecular structures. nih.gov Similarly, a combined experimental and computational study on pyrazoline derivatives used DFT calculations to compute Raman spectra, which showed remarkable agreement with experimental results, enabling a detailed discussion of tautomeric forms. researchgate.net This synergy between theoretical prediction and experimental measurement is a powerful approach for structural characterization. researchgate.netresearchgate.net

Future Directions and Emerging Research Areas

Development of Next-Generation Guanidinylating Reagents Based on Pyrazole (B372694) Scaffolds

The foundational success of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has spurred research into new guanidinylating agents built upon the pyrazole framework. The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its metabolic stability and presence in numerous approved drugs. nih.govresearchgate.netresearchgate.net The goal is to develop reagents that offer superior performance, such as improved reaction kinetics, milder reaction conditions, and greater functional group tolerance.

One significant area of advancement is the creation of polymer-bound pyrazole-carboxamidine reagents. organic-chemistry.org These solid-supported reagents simplify the purification process, as excess reagent and by-products can be removed by simple filtration. organic-chemistry.org This approach not only streamlines synthesis but also allows for the recycling and reuse of the reagent, aligning with the principles of green chemistry. researchgate.netorganic-chemistry.org Researchers are also investigating alternative activating and protecting groups on the pyrazole core to fine-tune reactivity and expand the scope of possible transformations. researchgate.netorganic-chemistry.org For instance, reagents like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) have been developed and optimized as alternatives that in some cases offer higher yields and simpler purification protocols compared to Boc-protected versions. organic-chemistry.org

Reagent ComparisonKey Characteristics
This compound Widely used, stable, but can require excess reagent and prolonged reaction times. nih.gov Boc groups can sometimes lead to side reactions. researchgate.net
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) Considered a superior reagent in some contexts, offering high yields (70-100%) and practical synthetic routes without needing an inert atmosphere. organic-chemistry.org
Polymer-Bound 1H-Pyrazole-1-carboxamidine Enables simplified purification through filtration and allows for reagent recycling. Microwave irradiation can significantly accelerate reaction rates. organic-chemistry.org
N,N'-di-Boc-N''-triflylguanidine Demonstrates high efficiency in solid-phase guanidinylation where pyrazole-based reagents may be less effective. nih.gov

Expanding the Substrate Scope and Improving Reaction Efficiencies

A key focus of current research is to overcome the limitations of existing guanidinylating methods. While this compound is effective for many primary and secondary amines, its efficiency can be hindered with more complex or sterically demanding substrates, such as resin-bound amines in solid-phase synthesis. nih.gov In some cases, the reaction may not proceed to completion even with prolonged reaction times and the use of a large excess of the reagent. nih.gov

To address these challenges, researchers are exploring various strategies:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for guanidinylation reactions using pyrazole-based reagents. organic-chemistry.org

Solvent and Base Optimization: The efficiency of guanidinylation is highly dependent on the choice of solvent and base. researchgate.netsemanticscholar.org Systematic studies to identify the optimal combination of reaction conditions for specific classes of substrates are ongoing. For example, using DMF with DIPEA has been shown to be compatible with solid-phase synthesis workflows. semanticscholar.org

Development of More Reactive Reagents: As mentioned previously, the development of next-generation reagents like DMNPC or N,N'-di-Boc-N''-triflylguanidine is a direct response to the need for greater reactivity and efficiency, particularly for challenging substrates. organic-chemistry.orgnih.gov

These efforts are crucial for making the guanidinylation of complex molecules, such as peptides and natural products, more reliable and scalable. nih.govacs.org

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of compounds for drug discovery and other research areas has driven the need to adapt synthetic methods for automation. researchgate.net this compound and its derivatives are well-suited for this transition. The use of polymer-bound pyrazole reagents is particularly advantageous for automated synthesis, as it simplifies the workup to a simple filtration step, which can be easily automated. organic-chemistry.orgsemanticscholar.org

Furthermore, the development of flow chemistry protocols for the synthesis of pyrazole scaffolds represents a major leap forward. researchgate.netmdpi.com Continuous flow reactors offer precise control over reaction parameters, enhance safety by minimizing the accumulation of hazardous intermediates, and allow for efficient, scalable production. researchgate.net Integrating guanidinylation reactions using pyrazole-based reagents into these automated flow systems will enable the rapid generation of diverse molecular libraries for high-throughput screening. semanticscholar.orgresearchgate.net

Applications in Material Science Research (e.g., Polymer Synthesis, Nanomaterials)

The pyrazole scaffold is recognized for its utility in materials science. researchgate.net Certain pyrazole derivatives are used in the development of polymers and supramolecular structures. mdpi.com While direct applications of this compound in this field are still emerging, its role as a tool to introduce the guanidinium (B1211019) group is significant. The guanidinium group's ability to form strong hydrogen bonds and its positive charge make it a valuable functional group for creating advanced materials.

Future research may involve using this reagent to functionalize polymer backbones or nanomaterial surfaces. The introduction of guanidinium moieties can alter the properties of materials, potentially enhancing their thermal stability, conductivity, or ability to interact with biological systems. The development of polymer-bound pyrazole reagents is itself an application in material science, where a functional chemical entity is immobilized on a polymer matrix to create a functional material (a recyclable catalyst). organic-chemistry.org

Contributions to Agricultural Chemistry (e.g., Agrochemical Formulation)

Pyrazole-containing compounds are vital in modern agriculture, with many serving as effective fungicides and insecticides. nih.govresearchgate.net For example, bixafen (B1247100) is a pyrazole-carboxamide fungicide used to protect crops. nih.gov this compound serves as a key reagent for synthesizing the core structures found in these agrochemicals. Its ability to facilitate the introduction of the guanidine (B92328) or related functional groups is essential for building the complex molecular architectures required for high efficacy and target specificity. chemimpex.com

Emerging research in this area focuses on using pyrazole-based building blocks to create a new generation of agrochemicals with improved potency, better safety profiles, and novel modes of action to combat resistance. The compound is also noted for its use in agrochemical formulations to enhance the stability and bioavailability of active ingredients, thereby improving crop protection. chemimpex.com

Future and Emerging Research AreasDescription
Next-Generation Reagents Development of polymer-bound and more reactive pyrazole-based reagents for improved efficiency and sustainability. organic-chemistry.orgorganic-chemistry.org
Reaction Optimization Use of microwave-assistance and optimization of solvents/bases to improve yields and broaden substrate scope. organic-chemistry.orgnih.gov
Automated Synthesis Integration into flow chemistry and high-throughput platforms for rapid library generation. semanticscholar.orgresearchgate.net
Material Science Functionalization of polymers and nanomaterials with guanidinium groups to create advanced materials. organic-chemistry.orgmdpi.com
Agricultural Chemistry Synthesis of novel, more effective agrochemicals and use as a formulation aid to enhance stability. nih.govchemimpex.com
Analytical Standards Use as a certified reference material for quality control and method development in synthetic and analytical chemistry. spectrabase.comnih.gov

Advancements in Analytical Method Development Using the Compound as a Reference Standard

In any field of chemical synthesis, the availability of pure, well-characterized reference standards is critical for quality control and analytical method development. This compound serves as such a standard. Comprehensive spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, are publicly available for this compound. spectrabase.comnih.gov

This data allows researchers to:

Confirm Product Identity: By comparing the spectral data of their synthesized material to the reference spectra, chemists can verify that they have produced the correct compound.

Assess Purity: The presence of unexpected signals in an NMR or other spectrum can indicate impurities, allowing for the optimization of purification methods.

Develop Quantitative Methods: A well-characterized standard is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the reagent or its products in a reaction mixture.

Future work in this area will likely involve establishing the compound as a certified reference material (CRM), which requires rigorous characterization and documentation of its purity and stability, further enhancing its value for regulatory and quality assurance purposes in both academic and industrial laboratories.

Q & A

Q. How to troubleshoot low yields in guanylation reactions?

  • Methodological Answer : Common issues:
  • Incomplete amine activation : Pre-dry substrates with molecular sieves.
  • Solvent polarity : Switch to DMF for poorly soluble amines.
  • Side reactions : Add 2–3 equiv of DIAD to suppress carbamate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.